molecular formula C9H12N2O2 B1316994 2-(Isopropylamino)nicotinic acid CAS No. 885275-12-7

2-(Isopropylamino)nicotinic acid

Cat. No.: B1316994
CAS No.: 885275-12-7
M. Wt: 180.2 g/mol
InChI Key: JCVLLXCQDAXHGN-UHFFFAOYSA-N
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Description

2-(Isopropylamino)nicotinic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Isopropylamino)nicotinic acid can be synthesized through the reaction of 2-chloronicotinic acid with isopropylamine. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isopropylamino group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The isopropylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 2-(Isopropylamino)nicotinic alcohol or aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylamino)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)nicotinic acid is not fully understood. it is likely to interact with molecular targets similar to those of nicotinic acid. Nicotinic acid acts on G-protein-coupled receptors, leading to various physiological effects, including lipid metabolism modulation and vasodilation. The isopropylamino group may influence the binding affinity and specificity of the compound to these receptors .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.

    Nicotinamide: Another derivative of nicotinic acid, commonly used in skincare and as a dietary supplement.

    2-Aminonicotinic Acid: Similar structure but with an amino group instead of an isopropylamino group.

Uniqueness

2-(Isopropylamino)nicotinic acid is unique due to the presence of the isopropylamino group, which can impart different chemical and biological properties compared to other nicotinic acid derivatives.

Properties

IUPAC Name

2-(propan-2-ylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(2)11-8-7(9(12)13)4-3-5-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVLLXCQDAXHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563459
Record name 2-[(Propan-2-yl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-12-7
Record name 2-[(1-Methylethyl)amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Propan-2-yl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(propan-2-yl)amino]pyridine-3-carboxylic acid
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